6-Oxa-2-azaspiro[3.4]octan-8-ol

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Select 6-Oxa-2-azaspiro[3.4]octan-8-ol when your medicinal chemistry campaign demands a conformationally restricted spirocycle with measurably enhanced polarity. Unlike all‑carbon 2‑azaspiro[3.4]octane (LogP ~1.3–1.95, tPSA 12 Ų), this oxa‑azaspiro scaffold delivers LogP −1.3 and tPSA 41.5 Ų, directly addressing poor solubility and high non‑specific binding. The 8‑hydroxyl group supplies a second hydrogen‑bond donor absent in simpler 6‑Oxa‑2‑azaspiro[3.4]octane, enabling critical target interactions and serving as a derivatizable handle for fragment elaboration. With explicit IP precedence in PI3Kδ (US20230234962A1) and σ1 receptor (US20180312479) patents, this building block accelerates access to validated chemotypes.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12946318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[3.4]octan-8-ol
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1C(C2(CNC2)CO1)O
InChIInChI=1S/C6H11NO2/c8-5-1-9-4-6(5)2-7-3-6/h5,7-8H,1-4H2
InChIKeyURMNRBJOJGEXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-2-azaspiro[3.4]octan-8-ol: A Dual Heteroatom Spirocyclic Scaffold for Medicinal Chemistry Procurement


6-Oxa-2-azaspiro[3.4]octan-8-ol (CAS 757239-64-8) is a spirocyclic building block featuring a fused azetidine and tetrahydrofuran ring system with a secondary alcohol at the 8-position . This oxa-azaspiro[3.4]octane core incorporates both oxygen and nitrogen heteroatoms within a compact, conformationally restricted framework, offering a defined three-dimensional exit vector profile . The compound serves as a versatile intermediate in medicinal chemistry campaigns targeting enhanced sp³ character and improved physicochemical properties in drug candidates [1].

Why 6-Oxa-2-azaspiro[3.4]octan-8-ol Cannot Be Simply Substituted with In-Class Spirocycles


Despite superficial structural similarity, 6-Oxa-2-azaspiro[3.4]octan-8-ol is not interchangeable with other 2-azaspiro[3.4]octane derivatives. The presence of the ring oxygen atom fundamentally alters the scaffold's polarity, hydrogen-bonding capacity, and conformational landscape compared to all-carbon analogs such as 2-azaspiro[3.4]octane . Furthermore, the 8-hydroxyl group provides a distinct functional handle for downstream derivatization that is absent in simpler oxa-azaspiro[3.4]octanes like 6-Oxa-2-azaspiro[3.4]octane (CAS 410070-90-5), which lacks this reactive site . These differences translate into measurable variations in computed logP, topological polar surface area, and hydrogen-bonding profiles that directly impact lead optimization campaigns [1].

Quantitative Differentiation of 6-Oxa-2-azaspiro[3.4]octan-8-ol Against Structural Analogs: A Procurement Evidence Guide


Enhanced Aqueous Solubility Potential: LogP and PSA Comparison Versus All-Carbon 2-Azaspiro[3.4]octane

6-Oxa-2-azaspiro[3.4]octan-8-ol demonstrates substantially improved polarity and predicted aqueous solubility compared to the all-carbon analog 2-azaspiro[3.4]octane, a key differentiator for lead optimization. The target compound exhibits a computed LogP of -1.3 versus +1.32 to +1.95 for 2-azaspiro[3.4]octane, representing a LogP reduction of >2.6 log units [1]. Concomitantly, topological polar surface area (tPSA) increases from 12 Ų for the all-carbon analog to 41.5 Ų for the oxa-azaspiro alcohol, a 3.5-fold enhancement in polarity . This combination of lower lipophilicity and higher PSA aligns with established medicinal chemistry guidelines for improving aqueous solubility and reducing non-specific protein binding [2].

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Hydrogen Bond Donor Capacity: Functional Differentiation from the Non-Hydroxylated 6-Oxa-2-azaspiro[3.4]octane Core

6-Oxa-2-azaspiro[3.4]octan-8-ol possesses a secondary alcohol that provides a distinct hydrogen bond donor (HBD) capability absent in 6-Oxa-2-azaspiro[3.4]octane (CAS 410070-90-5). The target compound exhibits a hydrogen bond donor count of 2 (one from the azetidine NH, one from the 8-OH) versus only 1 for the non-hydroxylated analog [1]. This additional HBD increases the total hydrogen bond count (donors + acceptors) from 3 to 5, fundamentally altering the scaffold's capacity for specific target engagement and its overall polarity profile . The 8-OH group also serves as a versatile synthetic handle for esterification, etherification, or oxidation reactions that are not accessible with the parent oxa-azaspiro[3.4]octane scaffold, expanding the accessible chemical space for lead diversification .

Fragment-Based Drug Discovery Synthetic Handle Scaffold Functionalization

Biological Target Engagement: Documented Incorporation into PI3Kδ Inhibitor and σ1 Receptor Ligand Scaffolds

6-Oxa-2-azaspiro[3.4]octan-8-ol and its derivatives appear in patent literature as key structural components of biologically active molecules targeting PI3Kδ and the sigma-1 (σ1) receptor, whereas simpler spirocyclic analogs lack similar documented therapeutic anchoring. US20230234962A1 discloses oxa-azaspiro derivatives, including those based on the 6-oxa-2-azaspiro[3.4]octane core, as PI3Kδ inhibitors [1]. Patent US20180312479 claims oxa-azaspiro compounds with activity against the σ1 receptor for pain treatment [2]. A specific derivative, 4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(6-oxa-2-azaspiro[3.4]octan-2-yl)pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol, incorporates the 6-oxa-2-azaspiro[3.4]octane motif and is documented in US11453683 [3]. This contrasts with the all-carbon 2-azaspiro[3.4]octane, for which no comparable target-specific patent applications were identified in the same therapeutic areas.

Kinase Inhibition GPCR Ligands Pain Therapeutics

High-Impact Procurement Scenarios for 6-Oxa-2-azaspiro[3.4]octan-8-ol in Drug Discovery


Lead Optimization Campaigns Requiring Reduced Lipophilicity and Enhanced Aqueous Solubility

Medicinal chemistry programs encountering poor aqueous solubility or high non-specific protein binding in lead series containing all-carbon spirocyclic motifs should prioritize 6-Oxa-2-azaspiro[3.4]octan-8-ol. The scaffold's computed LogP of -1.3 and tPSA of 41.5 Ų represent a substantial polarity increase over 2-azaspiro[3.4]octane (LogP 1.32-1.95, tPSA 12 Ų) [1]. This physicochemical shift aligns with established 'escape from flatland' strategies for improving clinical success rates, making this building block a strategic procurement choice for solubility-challenged series [2].

Fragment-Based Drug Discovery Requiring Hydrogen Bond Donor Capacity for Target Engagement

Fragment-based screening campaigns targeting proteins with hydrogen bond acceptor-rich binding sites can leverage 6-Oxa-2-azaspiro[3.4]octan-8-ol's two hydrogen bond donors (versus one in 6-Oxa-2-azaspiro[3.4]octane) to establish key binding interactions [1]. The 8-hydroxyl group provides a critical HBD that the non-hydroxylated parent scaffold cannot offer, while simultaneously serving as a vector for fragment elaboration via esterification, etherification, or oxidation chemistry [2].

PI3Kδ Inhibitor and σ1 Receptor Ligand Development Programs

Research groups developing PI3Kδ inhibitors for oncology or inflammatory disease applications, or σ1 receptor ligands for pain and CNS indications, will find 6-Oxa-2-azaspiro[3.4]octan-8-ol directly relevant to their synthetic planning. The oxa-azaspiro core is explicitly claimed in US20230234962A1 as a component of PI3Kδ inhibitors and in US20180312479 as a scaffold for σ1 receptor ligands [1][2]. Procurement of this building block enables rapid access to these validated chemotypes with established intellectual property precedence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-2-azaspiro[3.4]octan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.